

(7S)-BAY-593 mechanism of action

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Compound of Interest

Compound Name: (7S)-BAY-593

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An In-depth Technical Guide to the Mechanism of Action of **(7S)-BAY-593**

For Researchers, Scientists, and Drug Development Professionals

Abstract

(7S)-BAY-593, the S-enantiomer of BAY-593, is a potent and orally active small molecule inhibitor of geranylgeranyltransferase-I (GGTase-I).[1][2] Its mechanism of action centers on the disruption of the post-translational modification of Rho family GTPases, leading to the inactivation of the oncogenic YAP1/TAZ signaling pathway. This guide provides a comprehensive overview of the core mechanism of action of **(7S)-BAY-593**, including quantitative data on its activity, detailed experimental protocols for key assays, and visualizations of the involved signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Geranylgeranyltransferase-I

The primary molecular target of **(7S)-BAY-593** is the enzyme geranylgeranyltransferase-I (GGTase-I). GGTase-I is responsible for the transfer of a geranylgeranyl pyrophosphate (GGPP) isoprenoid lipid to the C-terminus of target proteins, a crucial post-translational modification for their proper localization and function. The substrates for GGTase-I include the Rho family of small GTPases.

By inhibiting GGTase-I, **(7S)-BAY-593** prevents the geranylgeranylation of Rho-GTPases. This disruption leads to the mislocalization of these proteins and prevents their activation. The

inactivation of Rho-GTPases has downstream consequences on the Hippo signaling pathway, ultimately leading to the cytoplasmic retention and inactivation of the transcriptional co-activators YAP1 and TAZ.[3][4][5][6] The inactivation of the YAP1/TAZ pathway results in the downregulation of their target genes, which are involved in cell proliferation, survival, and migration. This cascade of events underlies the anti-tumor activity of **(7S)-BAY-593**.

Quantitative Efficacy Data

The following tables summarize the key quantitative data demonstrating the in vitro and in vivo efficacy of BAY-593.

Table 1: In Vitro Activity of BAY-593

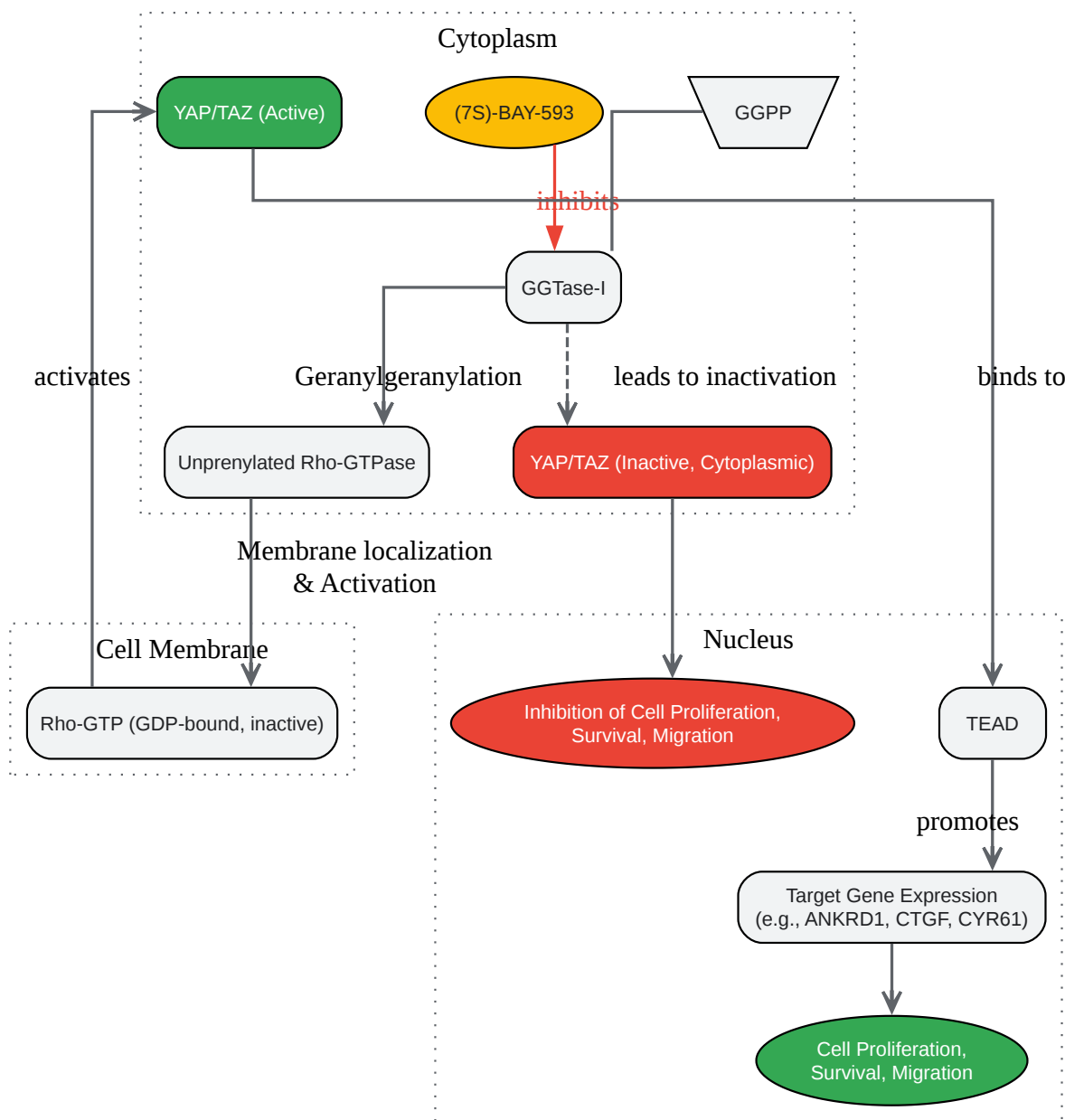
Assay Type	Cell Line	Parameter	Value	Reference
TEAD-Luciferase Reporter Assay	MDA-MB-231	IC50	9.4 nM	[6]
YAP1 Cytoplasmic Translocation	-	IC50	44 nM	[3][6]
Cell Proliferation	HT-1080 (Fibrosarcoma)	IC50	38 nM	[3][6]
Cell Proliferation	MDA-MB-231 (Breast Cancer)	IC50	564 nM	[3][6]

Table 2: In Vivo Anti-Tumor Activity of BAY-593

Animal Model	Tumor Type	Dosing Regimen (Oral)	Outcome	Reference
Female NMRI nu/nu mice	MDA-MB-231 human breast cancer xenografts	5 mg/kg (once or twice daily)	Significant reduction in tumor growth	[3] [6]
Female NMRI nu/nu mice	MDA-MB-231 human breast cancer xenografts	10 mg/kg (once daily)	Significant reduction in tumor growth	[3] [6]
Mouse models	HT-1080 fibrosarcoma xenotransplantation	2.5-20 mg/kg	Dose-dependent antitumor activity	[7]
Mouse models	MDA-MB-231 triple negative breast cancer xenotransplantation	2.5-20 mg/kg	Dose-dependent antitumor activity	[7]

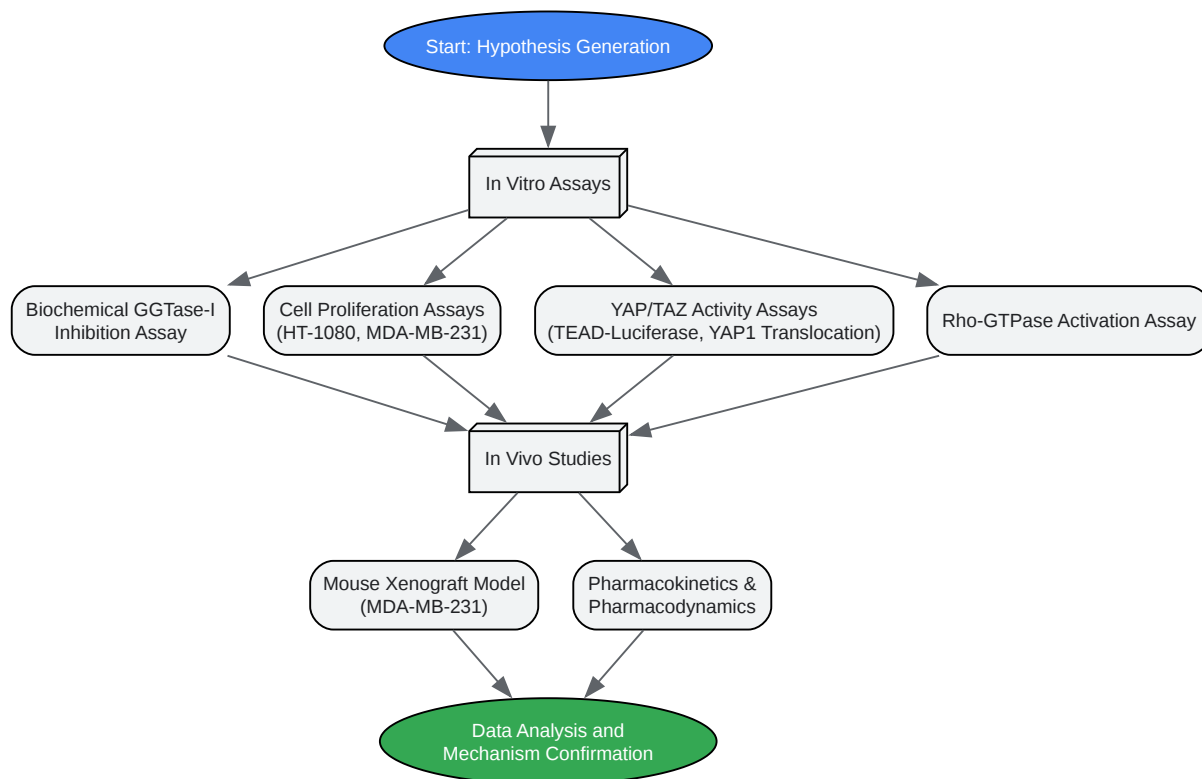
Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the mechanism of action of **(7S)-BAY-593** and a general workflow for its evaluation.



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Caption: Signaling pathway of **(7S)-BAY-593** action.



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